2-Di-1-ASP

G-quadruplex DNA Fluorescent Probe Nucleic Acid Structure

Many styryl dyes fail to discriminate G4-DNA from dsDNA, causing false negatives in oncogene promoter screens. 2-Di-1-ASP (2-[4-(dimethylamino)styryl]-1-methylpyridinium iodide) solves this with validated selectivity for parallel topologies (c-kit2, c-myc). - **Application**: Wash-free HTS for G4-stabilizing compounds; real-time ΔΨm monitoring. - **Performance**: 300-fold fluorescence enhancement upon G4 binding; λem 504 nm (low polarity) vs 589 nm (high polarity). - **Supply**: ≥98% purity (HPLC). Stable crystalline solid. Shipped ambient.

Molecular Formula C16H19IN2
Molecular Weight 366.24 g/mol
CAS No. 1694-48-0
Cat. No. B10818430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Di-1-ASP
CAS1694-48-0
Molecular FormulaC16H19IN2
Molecular Weight366.24 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-]
InChIInChI=1S/C16H19N2.HI/c1-17(2)15-10-7-14(8-11-15)9-12-16-6-4-5-13-18(16)3;/h4-13H,1-3H3;1H/q+1;/p-1
InChIKeyXPOIQAIBZGSIDD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Di-1-ASP: Mitochondrial and G-Quadruplex DNA Probe


2-Di-1-ASP (CAS 1694-48-0, also referenced as 2156-29-8), systematically named 2-[4-(dimethylamino)styryl]-1-methylpyridinium iodide, is a cationic monostyryl (hemicyanine) dye [1]. It functions dually as a mitochondrial stain in living cells and as a groove-binding fluorescent probe for G-quadruplex (G4) DNA . As a polar-sensitive fluorochrome, it exhibits fluorescence intensification upon binding to specific nucleic acid structures, making it a targeted reagent for cellular imaging and molecular biology assays .

2-Di-1-ASP: Structural Basis for Substitution Failure


The 'Di-1-ASP' family encompasses regioisomers with identical molecular formulae (C16H19IN2) but divergent biological utility. Substituting 2-Di-1-ASP with its 4-Di-1-ASP isomer or other monostyryl dyes introduces critical functional deficits. 2-Di-1-ASP's substitution pattern on the pyridinium ring (2-position) confers unique groove-binding geometry that enables selective G-quadruplex DNA recognition and a dramatic fluorescence enhancement—properties absent or minimal in the 4-substituted analog [1]. Consequently, generic substitution for applications requiring G4-DNA detection or specific mitochondrial membrane potential reporting will lead to assay failure or false-negative results .

2-Di-1-ASP Differentiation Guide


G-Quadruplex DNA-Selective Fluorescence Enhancement

In the presence of G-quadruplex (G4) DNA structures, 2-Di-1-ASP undergoes a marked fluorescence intensification of up to 300-fold, while maintaining significant selectivity against double-stranded DNA [1]. This activation is a consequence of specific groove-binding geometry unique to the 2-substituted isomer; the 4-substituted analog 4-Di-1-ASP does not exhibit comparable G4-induced fluorescence enhancement .

G-quadruplex DNA Fluorescent Probe Nucleic Acid Structure

Parallel G-Quadruplex Topology Discrimination

2-Di-1-ASP demonstrates fluorimetric selectivity for parallel G4-DNA conformations, including oncogene promoter sequences c-kit2, c-myc, and c-kit87up [1]. This topological discrimination is not observed with standard DNA intercalators such as ethidium bromide or general groove binders like DAPI, which lack parallel G4-specificity .

G4-DNA Topology Fluorimetric Selectivity Oncogene Promoter

Live-Cell Mitochondrial Membrane Potential Sensitivity

As a polar-sensitive dye, 2-Di-1-ASP reports mitochondrial membrane potential (ΔΨm) changes in living cells through alterations in fluorescence intensity and lifetime [1]. This property is distinct from structurally similar dyes like 4-Di-1-ASP, which serve primarily as structural mitochondrial markers without quantified membrane potential responsiveness .

Mitochondrial Membrane Potential Live-Cell Imaging Polar-Sensitive Dye

Solvent-Dependent Spectral Tunability

2-Di-1-ASP exhibits pronounced solvent-dependent spectral shifts. In methanol, excitation/emission maxima are 466/504 nm, shifting to 475/589 nm in the same solvent, demonstrating its sensitivity to the local microenvironment . The positional isomer 4-Di-1-ASP displays a fixed λex/λem of approximately 475/606 nm regardless of solvent polarity [1].

Fluorescence Spectroscopy Solvatochromism Spectral Tuning

Dual-Mode DNA Binding

2-Di-1-ASP demonstrates a unique environment-dependent binding mode switch with calf thymus DNA: minor groove binding in aqueous buffer transforms to intercalative binding upon vesicular encapsulation [1]. This dual-mode behavior is not observed with typical monostyryl dyes like 4-Di-1-ASP or with classic intercalators, providing an additional dimension of spectroscopic control [2].

DNA Binding Mode Spectroscopic Analysis Groove Binding

2-Di-1-ASP Validated Applications


High-Throughput G-Quadruplex Ligand Screening

Utilize the 300-fold fluorescence enhancement of 2-Di-1-ASP upon G4-DNA binding to develop wash-free, high-throughput screening assays. The selectivity for parallel G4 topologies (c-kit2, c-myc, c-kit87up) enables focused screening for oncogene promoter-targeting compounds, with minimal interference from double-stranded DNA background [1].

Real-Time Mitochondrial Membrane Potential Assay

Employ 2-Di-1-ASP as a polar-sensitive mitochondrial probe to continuously monitor ΔΨm changes during drug exposure. The dye's fluorescence lifetime and intensity dynamics provide quantitative readouts of mitochondrial health, apoptosis onset, and metabolic perturbation in real time [1].

Topology-Specific G4-DNA Detection

Leverage the fluorimetric selectivity of 2-Di-1-ASP for parallel G4-DNA conformations to map G-quadruplex distribution across oncogene promoter regions. This application supports investigations into transcriptional regulation and the development of topology-specific G4-stabilizing therapeutics [1].

Solvent-Tuned Spectral Multiplexed Imaging

Exploit the solvent-dependent spectral shift of 2-Di-1-ASP (λem 504 nm vs. 589 nm in methanol) to deconvolve signals in multiplexed imaging experiments. By manipulating local solvent polarity or encapsulation conditions, the dye can be spectrally separated from co-stains with overlapping excitation/emission profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Di-1-ASP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.